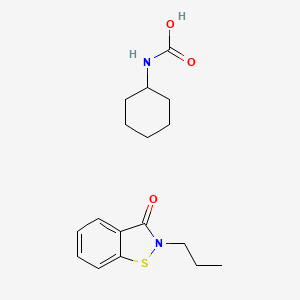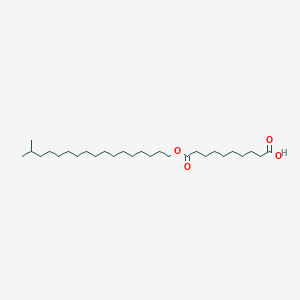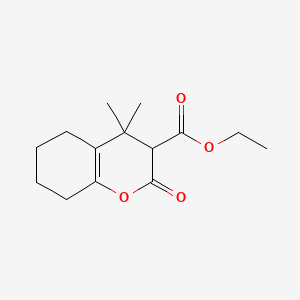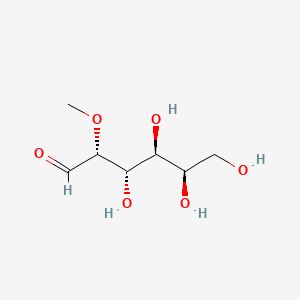
Tripotassium hydrogen ((propylimino)bis(methylene))diphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripotassium hydrogen ((propylimino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C5H12K3NO6P2. It is known for its unique structure, which includes a propylimino group and two methylene diphosphonate groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium hydrogen ((propylimino)bis(methylene))diphosphonate typically involves the reaction of propylamine with formaldehyde and phosphorous acid in the presence of potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. Large-scale reactors and precise control of reaction parameters are employed to achieve high yields and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tripotassium hydrogen ((propylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, leading to the formation of reduced phosphonate derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphonate hydrides .
Applications De Recherche Scientifique
Tripotassium hydrogen ((propylimino)bis(methylene))diphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of bone diseases and as a chelating agent.
Mécanisme D'action
The mechanism of action of tripotassium hydrogen ((propylimino)bis(methylene))diphosphonate involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, thereby affecting various biochemical pathways. Its effects on enzymes are mediated through its ability to bind to active sites and alter enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tripotassium hydrogen ((ethylimino)bis(methylene))diphosphonate
- Tripotassium hydrogen ((methylimino)bis(methylene))diphosphonate
- Tripotassium hydrogen ((butylimino)bis(methylene))diphosphonate
Uniqueness
Tripotassium hydrogen ((propylimino)bis(methylene))diphosphonate is unique due to its specific propylimino group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
94278-02-1 |
|---|---|
Formule moléculaire |
C5H12K3NO6P2 |
Poids moléculaire |
361.39 g/mol |
Nom IUPAC |
tripotassium;hydroxy-[[phosphonatomethyl(propyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C5H15NO6P2.3K/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;/q;3*+1/p-3 |
Clé InChI |
IMUTXRWXPZMNLJ-UHFFFAOYSA-K |
SMILES canonique |
CCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


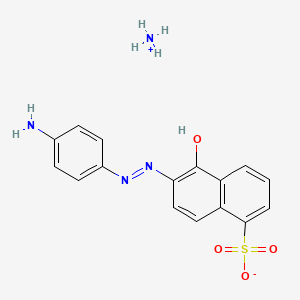

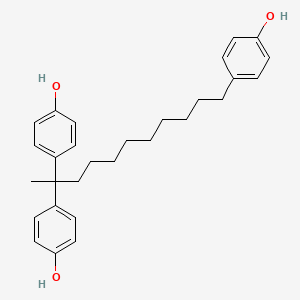

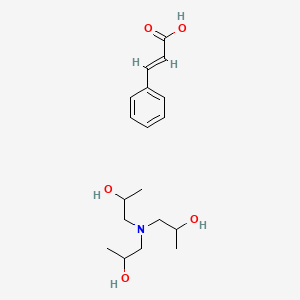


![Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate](/img/structure/B12686113.png)
